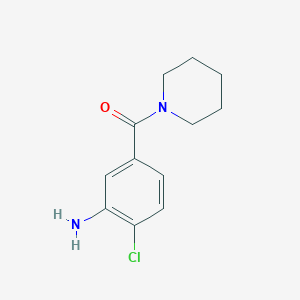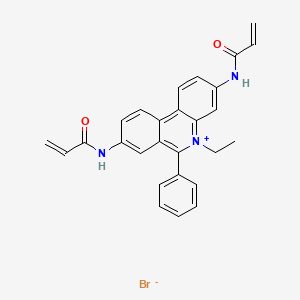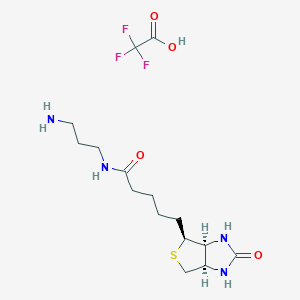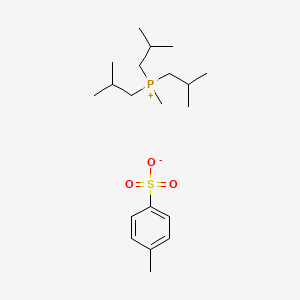
1-Bromo-3-fluoropropan-2-ol
Übersicht
Beschreibung
1-Bromo-3-fluoropropan-2-ol is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as 2-bromo-3-fluoropropanol, and it has a molecular formula of C3H6BrFO.
Wissenschaftliche Forschungsanwendungen
Syntheses and Effects in Mice
- Pero, Babiarz-Tracy, and Fondy (1977) explored the synthesis of various derivatives of halopropanones, including those from 1-bromo-3-fluoropropan-2-ol. They found that these compounds showed varying degrees of toxicity and antitumor effects in mice, indicating potential for further medicinal chemistry research (Pero, Babiarz-Tracy, & Fondy, 1977).
Synthesis of Amino Acids
- Kröger and Haufe (1997) utilized 1-bromo-3-fluoropropane for the stereoselective synthesis of γ- and δ-fluoro-α-amino acids. This method offers a route to produce various biologically active compounds, highlighting the importance of this compound in organic synthesis (Kröger & Haufe, 1997).
Application in Radiopharmaceuticals
- Klok, Klein, Herscheid, and Windhorst (2006) reported the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane using this compound. This compound is significant in the field of radiopharmaceuticals, particularly for positron emission tomography (PET) imaging (Klok, Klein, Herscheid, & Windhorst, 2006).
Fluoro-Olefin Chemistry
- Haszeldine, Mir, and Tipping (1977) studied the reactions of this compound under various conditions. Their research contributes to the broader understanding of fluoro-olefin chemistry and its applications in synthesizing complex molecules (Haszeldine, Mir, & Tipping, 1977).
Application in Lithium-Ion Batteries
- Krämer et al. (2012) investigated 1-fluoropropane-2-one, a closely related compound, as a solid electrolyte interface (SEI) forming additive for lithium-ion batteries. This shows the potential application of similar fluoroalkanes in energy storage technologies (Krämer et al., 2012).
Chemical Synthesis and Analysis
- D’hooghe and Kimpe (2006) utilized derivatives of this compound in synthesizing functionalized β-fluoro amines, demonstrating its utility in organic synthesis and the development of new chemical entities (D’hooghe & Kimpe, 2006).
Conformational Analysis and Spectroscopy
- Stidham et al. (2001) conducted a detailed study on the infrared and Raman spectra of 1-bromo-3-fluoropropane. Their work provides crucial insights into the conformational stability and structure of this compound, which is vital for understanding its chemical properties and potential applications (Stidham et al., 2001).
Neurological Impact Studies
- A study by the MMWR (2008) highlighted the neurotoxic effects associated with occupational exposure to 1-bromopropane, a closely related compound. This research underscores the importance of safety and health considerations when handling such chemicals (MMWR, 2008).
Versatility in Chemical Synthesis
- Lamberth et al. (2014) demonstrated the use of 2,2,3-Tribromopropanal, a derivative of this compound, in the Skraup-Type synthesis of bromoquinolin-6-ols. This shows the versatility of such compounds in complex chemical transformations (Lamberth et al., 2014).
Mechanistic Insights in Electrochemistry
- Further research by Krämer et al. (2012) provided an understanding of the SEI-forming mechanism of 1-Fluoropropane-2-one in lithium-ion batteries. This insight is crucial for the development of more efficient and durable battery technologies (Krämer et al., 2012).
Radiopharmaceutical Developments
- Oh et al. (1999) re-evaluated the use of 3-bromopropyl triflate, related to this compound, for the preparation of fluorine-18 labeled compounds. This work contributes to the development of new radiopharmaceuticals for medical imaging (Oh et al., 1999).
Eigenschaften
IUPAC Name |
1-bromo-3-fluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrFO/c4-1-3(6)2-5/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUMDHWNLNQWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619873 | |
| Record name | 1-Bromo-3-fluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2107-08-6 | |
| Record name | 1-Bromo-3-fluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-fluoropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(2-Methylnaphtho[1,2-d]thiazol-1-ium-1-yl)propane-1-sulfonate hydrate](/img/structure/B1628039.png)
![N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid](/img/structure/B1628040.png)



![1-Butyl-3-[(pyridin-2-yl)methyl]-1H-imidazol-3-ium hexafluorophosphate](/img/structure/B1628048.png)



![1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene](/img/structure/B1628053.png)